molecular formula C14H6ClF3N4S B3035445 2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-3,5-pyridinedicarbonitrile CAS No. 321430-62-0

2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-3,5-pyridinedicarbonitrile

Cat. No.: B3035445
CAS No.: 321430-62-0
M. Wt: 354.7 g/mol
InChI Key: MGKFASZMAQTKCL-UHFFFAOYSA-N
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Description

2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-3,5-pyridinedicarbonitrile is an organic compound that features a pyridine ring substituted with chloro, trifluoromethyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-3,5-pyridinedicarbonitrile typically involves multiple steps. One common method starts with the chlorination of 3-methylpyridine to produce 2-chloro-5-(trifluoromethyl)pyridine

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and specific solvents are often employed to facilitate the reactions and improve selectivity.

Chemical Reactions Analysis

Types of Reactions

2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-3,5-pyridinedicarbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Addition Reactions: The nitrile groups can participate in addition reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, reducing agents like lithium aluminum hydride, and oxidizing agents such as potassium permanganate. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-3,5-pyridinedicarbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and catalysis.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs or treatments.

    Industry: It can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals.

Mechanism of Action

The mechanism by which 2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-3,5-pyridinedicarbonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-({[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}sulfanyl)-3,5-pyridinedicarbonitrile is unique due to the presence of both nitrile and sulfanyl groups on the pyridine ring

Properties

IUPAC Name

2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylsulfanyl]pyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H6ClF3N4S/c15-11-2-10(14(16,17)18)6-21-12(11)7-23-13-9(4-20)1-8(3-19)5-22-13/h1-2,5-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGKFASZMAQTKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)SCC2=C(C=C(C=N2)C(F)(F)F)Cl)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H6ClF3N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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